Kinase Selectivity Breadth: D11 Hits Only 3 Off-Targets Across 354 Eukaryotic Kinases vs. CX-4945's 7 Off-Targets Across 238 Kinases
D11 was profiled against a panel of 354 eukaryotic protein kinases at a stringent <2% remaining kinase activity threshold. Only three kinases—DYRK1B, IRAK1, and PIM3—were inhibited to an extent comparable to the CK2 holoenzyme and its catalytic subunits α and α′, with IC50 values of 18–49 nM for these off-targets versus 1–2 nM for CK2α/α′ [1]. In contrast, CX-4945 (silmitasertib), the most clinically advanced CK2 inhibitor, inhibits 7 out of 238 kinases by >90% at 0.5 μM (a 500-fold selectivity window over CK2) including FLT3, PIM1, CDK1, and DAPK3 [2]. Quinalizarin, previously considered the most selective CK2 inhibitor, was profiled against only 75 kinases with a promiscuity score of 11.1 [3]. TBB inhibits CK2 with IC50 0.9–1.6 μM and shows significant off-target activity against PIM3 (IC50 0.86 μM) and DYRK2 (IC50 0.99 μM) when profiled against just 33 kinases [4].
| Evidence Dimension | Number of off-target kinases inhibited at stringent threshold; total kinases profiled |
|---|---|
| Target Compound Data | 3 off-targets (DYRK1B, IRAK1, PIM3; IC50 18–49 nM) out of 354 kinases profiled at <2% remaining activity threshold |
| Comparator Or Baseline | CX-4945: 7 off-targets (FLT3, PIM1, CDK1, DAPK3, TBK1, CLK3, HIPK) out of 238 kinases at >90% inhibition at 0.5 μM. Quinalizarin: tested on 75 kinases only. TBB: PIM3 IC50 0.86 μM, DYRK2 IC50 0.99 μM on 33 kinases. |
| Quantified Difference | D11: 3/354 off-targets (0.85%). CX-4945: 7/238 off-targets (2.94%). D11's selectivity panel is 1.49× larger (354 vs. 238 kinases) with 2.33× fewer off-targets identified (3 vs. 7). |
| Conditions | In vitro kinase activity assays; D11: <2% remaining activity threshold; CX-4945: >90% inhibition at 0.5 μM; Quinalizarin: 1 μM concentration on 75 kinases. |
Why This Matters
D11's broader and more stringent selectivity profiling (354 kinases, <2% residual activity) provides a higher-confidence chemical probe profile with fewer confounding off-target kinases than CX-4945, making it the preferred CK2 inhibitor for target validation studies where off-target minimization is critical.
- [1] Guerra B, Hochscherf J, Jensen NB, Issinger OG. Identification of a novel potent, selective and cell permeable inhibitor of protein kinase CK2 from the NIH/NCI Diversity Set Library. Molecular and Cellular Biochemistry, 2015; 406: 151–161. DOI: 10.1007/s11010-015-2433-z. View Source
- [2] Siddiqui-Jain A, Drygin D, Streiner N, Chua P, Pierre F, et al. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Research, 2010; 70(24): 10288–10298. DOI: 10.1158/0008-5472.CAN-10-1893. View Source
- [3] Cozza G, Mazzorana M, Papinutto E, Bain J, Elliott M, et al. Quinalizarin as a potent, selective and cell-permeable inhibitor of protein kinase CK2. Biochemical Journal, 2009; 421: 387–395. DOI: 10.1042/BJ20090069. View Source
- [4] Sarno S, Reddy H, Meggio F, Ruzzene M, Davies SP, et al. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2. FEBS Letters, 2001; 496(1): 44–48. DOI: 10.1016/S0014-5793(01)02404-8. View Source
